molecular formula C16H22Cl2N2O2 B2609845 3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953991-15-6

3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2609845
CAS No.: 953991-15-6
M. Wt: 345.26
InChI Key: IIWLVXMNNGIEMF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring, a piperidine ring substituted with a 2-methoxyethyl group, and a benzamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

    Benzamide Formation: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide
  • 3,4-dichloro-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzamide

Uniqueness

3,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the methoxyethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

3,4-dichloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-22-9-8-20-6-4-12(5-7-20)11-19-16(21)13-2-3-14(17)15(18)10-13/h2-3,10,12H,4-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWLVXMNNGIEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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